Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
Description
Chemical Identity and Nomenclature
This compound possesses a well-defined chemical identity characterized by multiple systematic naming conventions and structural descriptors. The compound is registered under Chemical Abstracts Service number 1245798-40-6, with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 205.21 daltons. The International Union of Pure and Applied Chemistry name for this compound is methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate, which accurately reflects the oxidation state at the 1-position and the degree of saturation within the heterocyclic system. Alternative nomenclature includes methyl 1,2,3,4-tetrahydro-1-oxoisoquinoline-7-carboxylate, emphasizing the tetrahydro nature of the isoquinoline core structure.
The structural representation through Simplified Molecular Input Line Entry System notation provides insight into the molecular connectivity: COC(=O)C1=CC2=C(CCNC2=O)C=C1. This notation reveals the methyl ester functionality directly attached to the aromatic ring at position 7, while the lactam carbonyl occupies position 1 of the tetrahydroisoquinoline system. The International Chemical Identifier key GSMAMDONDOITST-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications. The compound is also catalogued under multiple database identifiers, including MDL number MFCD22543899, which facilitates cross-referencing across different chemical databases and supplier systems.
Physical property data indicate specific characteristics that define the compound's behavior under standard conditions. The calculated density stands at 1.2±0.1 g/cm³, while the predicted boiling point reaches 464.6±45.0 °C at 760 mmHg, suggesting significant intermolecular forces due to the hydrogen bonding capability of the lactam nitrogen. The flash point of 234.8±28.7 °C indicates moderate thermal stability, consistent with the aromatic nature of the molecule and the presence of electron-withdrawing groups. These physical properties align with expectations for substituted tetrahydroisoquinoline derivatives bearing both carbonyl and ester functionalities.
Historical Context in Heterocyclic Chemistry
The development of tetrahydroisoquinoline chemistry traces its origins to the broader study of isoquinoline alkaloids, which began with the isolation of isoquinoline itself from coal tar in 1885 by Hoogewerf and van Dorp. This foundational discovery established the importance of the isoquinoline scaffold in heterocyclic chemistry and opened pathways for understanding the structural diversity possible within this chemical family. The early researchers employed fractional crystallization of acid sulfate derivatives to achieve separation, a technique that highlighted the basic nature of the isoquinoline nitrogen and its ability to form stable salt complexes. Weissgerber's improved extraction method in 1914 further advanced the field by exploiting the differential basicity between isoquinoline and quinoline, demonstrating the subtle but important electronic differences between these structural isomers.
The transition from simple isoquinoline to tetrahydroisoquinoline derivatives represented a significant advancement in heterocyclic methodology. Tetrahydroisoquinoline itself was recognized as a conformationally restrained analog of beta-phenethylamine and amphetamine, establishing the importance of rigidified structures in medicinal chemistry applications. This recognition led to extensive research into substituted tetrahydroisoquinoline systems, where the introduction of various functional groups could modulate both chemical reactivity and biological activity. The development of synthetic methodologies for accessing diverse tetrahydroisoquinoline derivatives became a central theme in heterocyclic chemistry, with particular emphasis on regioselective functionalization strategies.
The emergence of tetrahydroisoquinoline-1-one derivatives, such as this compound, represents a more recent chapter in this historical progression. These compounds combine the structural features of the tetrahydroisoquinoline core with the reactivity patterns associated with lactam and ester functionalities. The lactam component introduces hydrogen bonding capabilities and potential for further derivatization through nitrogen alkylation or acylation reactions. The ester functionality provides opportunities for hydrolysis to carboxylic acids or reduction to alcohols, expanding the synthetic utility of these molecules as intermediates in complex molecule synthesis.
Research efforts in the late twentieth and early twenty-first centuries have focused on developing efficient synthetic routes to access substituted tetrahydroisoquinoline-1-ones with defined regiochemistry. The Pomeranz-Fritsch reaction, originally developed for isoquinoline synthesis, has been adapted and modified to provide access to various tetrahydroisoquinoline derivatives. These methodological advances have enabled the preparation of compounds like this compound with specific substitution patterns that were previously difficult to achieve through conventional approaches.
Position Within the Tetrahydroisoquinoline Derivative Class
This compound occupies a distinctive position within the broader class of tetrahydroisoquinoline derivatives, characterized by its specific pattern of functionalization and resulting chemical properties. The tetrahydroisoquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities including antitumor, antitubercular, antitrypanosomal, antibacterial, anti-human immunodeficiency virus, anti-inflammatory, anti-Alzheimer, and anticonvulsant properties. Within this extensive family, compounds bearing 1-oxo substitution represent a specialized subset that combines the conformational constraints of the tetrahydroisoquinoline ring system with the hydrogen bonding and electronic properties of the lactam functionality.
The 7-carboxylate substitution pattern distinguishes this compound from other tetrahydroisoquinoline-1-ones that may bear different substitution patterns or functional groups. Research has demonstrated that the position and nature of substituents on the tetrahydroisoquinoline core significantly influence both chemical reactivity and biological activity. Electron-donating groups, electron-withdrawing groups, and heterocyclic functional groups on the backbone play vital roles in modulating the biological potential of synthesized compounds. The 7-carboxylate group represents an electron-withdrawing substituent that can influence the electronic distribution throughout the aromatic ring system, potentially affecting both chemical reactivity and molecular recognition properties.
Comparative analysis within the tetrahydroisoquinoline family reveals that this compound shares structural features with other bioactive alkaloids while maintaining unique characteristics. The tetrahydroisoquinoline skeleton is encountered in numerous natural products, including those derived from tyrosine biosynthetic pathways in plants. Isoquinoline alkaloids represent a large and diverse group with approximately 2,500 defined structures, all containing the heterocyclic isoquinoline backbone as a common structural element. The presence of both lactam and ester functionalities in this compound provides opportunities for diverse chemical transformations that can access related alkaloid structures or novel synthetic analogs.
Structure-activity relationship studies within the tetrahydroisoquinoline class have highlighted the importance of specific substitution patterns for biological activity. The combination of 1-oxo and 7-carboxylate functionalities creates a unique electronic environment that may influence molecular interactions with biological targets. Research has shown that tetrahydroisoquinoline derivatives can exhibit selective activity against various therapeutic targets, with the specific substitution pattern being crucial for determining selectivity and potency. The methyl ester group at position 7 provides a site for potential hydrolysis to generate the corresponding carboxylic acid, which may exhibit different biological properties or serve as a prodrug mechanism.
Properties
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMAMDONDOITST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCNC2=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition of Homophthalic Anhydride with Aldimines
A key step in synthesizing the tetrahydroisoquinoline core is the cycloaddition reaction between homophthalic anhydride and aldimines formed in situ from amines and aldehydes.
-
- An amine and an aldehyde are stirred at room temperature to form an imine intermediate.
- Without isolation, homophthalic anhydride is added to the reaction mixture.
- The reaction proceeds under mild conditions, often at room temperature, leading to the cycloadduct formation.
Outcome :
- The reaction generally yields trans-diastereoisomers of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid derivatives.
- In some cases, a mixture of cis and trans isomers is obtained, which can be separated by fractional crystallization.
Yields :
- Good yields are typically reported for this step, with minor modifications to reaction conditions improving selectivity and purity.
-
- The trans isomer is often more biologically active.
- Vicinal coupling constants in NMR (around 3.5 Hz for trans and ~6 Hz for cis) help determine the stereochemistry of the products.
Esterification to Obtain Methyl Esters
Following the formation of the carboxylic acid intermediate, esterification is performed to convert the acid to the methyl ester derivative.
Method :
- Treatment of the 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid with methyl iodide in the presence of a base or suitable esterification reagents.
- Alternatively, direct methylation of the acid group can be achieved under mild conditions.
Result :
- The methyl ester, methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, is obtained as a trans-diastereoisomer.
- This esterification step is crucial for modifying pharmacological properties.
Alternative Synthetic Routes Involving Friedel-Crafts Acylation
Another reported method involves Friedel-Crafts type acylation using aluminum chloride (AlCl3):
-
- Starting from DL-phenylalanine methyl ester hydrochloride, an isocyanate intermediate is prepared via reaction with trichloromethyl chloroformate.
- This intermediate is then reacted with AlCl3 in dry methylene chloride under reflux.
- After work-up and purification by flash chromatography, the this compound is obtained.
Yield :
- High yields (up to 99%) of intermediates are reported.
- The final product is purified to a white solid form, confirmed by NMR and X-ray crystallography.
Notes on Oxidation and Side Reactions
- Attempts to oxidize intermediate alcohols to aldehydes using pyridinium chlorochromate or Swern oxidation have shown complexities, such as dimerization of aldehydes under reaction conditions.
- These observations necessitate careful control of reaction conditions to avoid side reactions and ensure the formation of the desired tetrahydroisoquinoline scaffold.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Product/Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| Imine formation | Amine + aldehyde, room temperature | Imine intermediate | - | One-pot with cycloaddition |
| Cycloaddition with homophthalic anhydride | Addition of homophthalic anhydride, mild conditions | 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid (cis/trans) | Good | Trans isomer predominant |
| Esterification | Methyl iodide or esterification reagents | Methyl ester derivative | Good | Trans-diastereoisomer |
| Friedel-Crafts acylation | DL-phenylalanine methyl ester + trichloromethyl chloroformate + AlCl3 reflux | This compound | High | Purified by flash chromatography |
| Oxidation attempts | Pyridinium chlorochromate, Swern oxidation | Aldehyde intermediates, possible dimerization | Variable | Side reactions observed |
Research Findings and Implications
- The stereochemistry of the final product strongly influences biological activity, with trans isomers showing superior anticonvulsant and receptor antagonist properties.
- The carboxylic acid moiety is essential for biological efficacy; ester and amide derivatives tend to lose activity.
- Solution-phase parallel synthesis methods enable the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
- The preparation methods described provide reliable access to this compound and its analogues for further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate serves as a versatile building block in organic synthesis. It is used to create complex organic molecules and natural products due to its reactive functional groups.
Biology
The compound exhibits potential neuroprotective properties and interacts with neurotransmitter systems. It has been studied for its effects on monoamine oxidase inhibition and free radical scavenging.
Medicine
Research indicates that derivatives of this compound may possess antidepressant-like effects and could be beneficial in treating neurodegenerative diseases. Its ability to enhance neurotransmitter levels such as dopamine and serotonin has garnered attention for potential therapeutic applications.
Industry
In pharmaceutical development, this compound is explored for its role in creating new drug candidates. Its chemical properties also make it suitable for agrochemical applications.
Neuroprotective Properties
Studies have demonstrated the neuroprotective effects of this compound in rodent models exposed to neurotoxins like MPTP. These studies indicate significant protection against dopaminergic neuron degeneration.
Antidepressant-Like Effects
Behavioral studies involving forced swim tests show that administration of this compound leads to increased locomotor activity and reduced immobility in animal models, suggesting potential antidepressant effects.
Anti-addictive Properties
Emerging research indicates that derivatives of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline may modulate behavior in cocaine self-administration models in rats. This suggests a possible application in addiction treatment.
Mechanism of Action
The mechanism of action of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate involves its interaction with various molecular targets and pathways:
Neuroprotection: The compound exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Antidepressant Effects: It increases the concentrations of monoamines such as dopamine, noradrenaline, and serotonin in the brain by inhibiting their catabolism.
Pathways Involved: The compound affects the glutamatergic system and dopamine metabolism, contributing to its neuroprotective and antidepressant properties.
Comparison with Similar Compounds
1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic Acid
- Structure : Replaces the methyl ester group with a carboxylic acid (-COOH) at the 7-position.
- Molecular Formula: C₁₀H₉NO₃; Molecular Weight: 191.19 g/mol .
- Higher polarity due to the carboxylic acid group may influence solubility and binding affinity in biological systems.
- Applications : Often used as a precursor for ester derivatives like the target compound .
Methyl 2-Methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate
- Structure: Adds a methyl group to the 2-position of the tetrahydroisoquinoline ring (CAS: 1038549-50-6).
- Molecular Formula: C₁₂H₁₃NO₃; Molecular Weight: 219.24 g/mol .
- Increased molecular weight and lipophilicity compared to the non-methylated analog.
(1R)-6-Hydroxy-7-Methoxy-1-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid
- Structure : Features a hydroxyl (-OH) at position 6, methoxy (-OCH₃) at position 7, and a methyl group at the 1-position.
- Molecular Formula: C₁₂H₁₅NO₄; Molecular Weight: 237.26 g/mol .
- Key Differences :
- Additional substituents enhance structural complexity, likely influencing receptor selectivity.
- Stereochemistry (1R configuration) may confer distinct pharmacological properties.
6-Methyl-1,2,3,4-tetrahydroquinoline
- Structure: A tetrahydroquinoline analog with a methyl group at position 6 (CAS: 91-61-2).
- Molecular Formula : C₁₀H₁₃N; Molecular Weight : 147.22 g/mol .
- Key Differences :
- Lacks the 1-oxo group and carboxylate ester, simplifying the scaffold.
- Lower molecular weight and reduced oxygen content may limit hydrogen-bonding interactions.
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Purity (%) |
|---|---|---|---|---|---|
| Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C₁₁H₁₁NO₃ | 205.21 | 1-oxo, 7-COOCH₃ | 1245798-40-6 | ≥95 |
| 1-Oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid | C₁₀H₉NO₃ | 191.19 | 1-oxo, 7-COOH | 1343932-64-8 | N/A |
| Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C₁₂H₁₃NO₃ | 219.24 | 2-CH₃, 7-COOCH₃ | 1038549-50-6 | N/A |
| (1R)-6-Hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | C₁₂H₁₅NO₄ | 237.26 | 1-CH₃, 6-OH, 7-OCH₃, 1-COOH | N/A | N/A |
| 6-Methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃N | 147.22 | 6-CH₃ | 91-61-2 | N/A |
Biological Activity
Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (CAS No. 1245798-40-6) is a compound within the tetrahydroisoquinoline family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Characteristics
| Property | Details |
|---|---|
| Chemical Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | Methyl 1-oxo-3,4-dihydro-2H-isoquinoline-7-carboxylate |
| Appearance | Solid |
The biological effects of this compound are primarily attributed to its interaction with various neurotransmitter systems and molecular targets:
- Neuroprotection : The compound exhibits neuroprotective properties by inhibiting monoamine oxidase (MAO) and scavenging free radicals, which are implicated in neurodegenerative diseases .
- Antidepressant Effects : It enhances levels of neurotransmitters such as dopamine, serotonin, and noradrenaline through the inhibition of their catabolism. This mechanism is crucial for its potential use in treating depression.
- Pathways Involved : The compound modulates glutamatergic signaling and dopamine metabolism, contributing to its neuroprotective and antidepressant effects .
Neuroprotective Properties
Research highlights the neuroprotective capabilities of this compound against neurotoxic agents. For instance:
- In Vivo Studies : In rodent models exposed to neurotoxins like MPTP (a model for Parkinson’s disease), the compound demonstrated significant protective effects against dopaminergic neuron degeneration .
Antidepressant-Like Effects
Studies indicate that derivatives of this compound may exhibit antidepressant-like properties:
- Behavioral Studies : Animal studies have shown that administration of this compound leads to increased locomotor activity and reduced immobility in forced swim tests, suggesting potential antidepressant effects .
Anti-addictive Properties
Emerging evidence suggests that this compound may also possess anti-addictive properties:
- Cocaine Self-administration Studies : Research indicates that Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives can modulate behavior in cocaine self-administration models in rats, indicating a potential role in addiction treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline derivatives:
- Neuroprotection Against Neurotoxins :
- Effects on Dopamine Metabolism :
- Potential for Alzheimer’s Disease Treatment :
Q & A
Q. What are the established synthetic routes for Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, and what reaction conditions optimize yield?
The synthesis typically involves cyclization of precursors such as methoxy-substituted benzaldehyde and amines. A validated method uses methyl 2-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, treated with K₂CO₃ in methanol/water (2:1) under stirring at room temperature to remove protecting groups . Reaction progress is monitored via TLC, and purification involves recrystallization or chromatography. Yields depend on solvent choice (e.g., methanol/water mixtures) and reaction time (typically 12–24 hours).
Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?
Structural confirmation relies on ¹H-NMR (e.g., δ 7.79 ppm for aromatic protons, δ 3.80 ppm for methoxy groups) and mass spectrometry (MS), with ESI-MS showing [M+H]⁺ peaks (e.g., m/z 205.21) . Purity is assessed via HPLC (>95%) and elemental analysis. For stereochemical resolution, chiral chromatography or X-ray crystallography may be required .
Q. What preliminary biological activities have been reported for this compound or its analogs?
Analogous tetrahydroisoquinolines exhibit anti-proliferative activity in colorectal cancer models (e.g., inhibition of dimethylhydrazine-induced tumors in mice) and act as rigid tyrosine mimics in opioid receptor-ligand complexes . The methyl ester group at position 7 may enhance bioavailability compared to carboxylic acid derivatives .
Advanced Research Questions
Q. How does the alkyl chain length at position 1 influence biological activity in tetrahydroisoquinoline derivatives?
Structure-activity relationship (SAR) studies show that increasing alkyl chain length (C6–C17) at position 1 modulates cytotoxicity and antimicrobial activity. Longer chains enhance lipophilicity, improving membrane permeability but may reduce solubility. For example, C12 chains in analogs demonstrated optimal antifungal activity against Candida albicans .
Q. What neurotoxic risks are associated with structural analogs of this compound, and how can they be mitigated?
MPTP-like neurotoxicity (linked to Parkinsonism) is a concern for tetrahydroisoquinolines with unsubstituted tertiary amines. Methyl 1-oxo derivatives may reduce this risk by introducing a ketone group at position 1, which prevents metabolic conversion to neurotoxic cations (e.g., MPP⁺) . In vitro neurotoxicity assays using SH-SY5Y cells are recommended for safety profiling .
Q. What methodologies are recommended for resolving stereoisomers during synthesis?
Diastereoselective synthesis can be achieved using chiral auxiliaries (e.g., tert-butyl carbamates) or asymmetric catalysis. For example, (–)-6,7-dimethoxy-THIQ derivatives were synthesized via Evans’ oxazolidinone methodology, yielding >90% enantiomeric excess (ee) . Stereochemical outcomes are confirmed via NOESY NMR or circular dichroism .
Q. How can computational methods aid in predicting receptor binding affinity for this compound?
Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER/CHARMM force fields) predict interactions with targets like opioid receptors. The 7-carboxylate group forms hydrogen bonds with Tyr148 in μ-opioid receptor models, while the 1-oxo group stabilizes the lactam ring conformation . Free energy perturbation (FEP) calculations refine binding affinity predictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
